molecular formula C17H15ClN2OS B2769984 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide CAS No. 865545-58-0

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide

Cat. No.: B2769984
CAS No.: 865545-58-0
M. Wt: 330.83
InChI Key: RLRPNQQGYRTOKQ-HTXNQAPBSA-N
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Description

“(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide” is a benzothiazole-derived compound characterized by a benzo[d]thiazole core substituted with a chlorine atom at position 4, an ethyl group at position 3, and a 2-methylbenzamide moiety at the 2-ylidene position. Its molecular formula is C₁₈H₁₆ClN₂OS, with a molecular weight of 350.85 g/mol. The (E)-configuration of the imine bond is critical for maintaining its planar geometry, which influences electronic properties and intermolecular interactions .

Properties

IUPAC Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-3-20-15-13(18)9-6-10-14(15)22-17(20)19-16(21)12-8-5-4-7-11(12)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRPNQQGYRTOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide typically involves the condensation of 4-chloro-3-ethylbenzothiazol-2-amine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The chloro substituent on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. It has shown activity against various bacterial and fungal strains and has been evaluated for its cytotoxic effects on cancer cell lines.

    Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to these enzymes, the compound can disrupt their function and induce cell death in cancer cells or inhibit the growth of microorganisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzo[d]thiazol-2(3H)-ylidene scaffold but differ in substituents, which modulate physicochemical and biological properties. Below is a systematic comparison:

Structural Analogues with Varied Substituents

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference(s)
(E)-N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) Phenyl at position 4; ethyl at position 3 320.38 Higher lipophilicity (logP ~3.5); moderate cytotoxic activity in cancer cell lines .
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Pyridinyl-thiadiazole hybrid; acetyl and methyl groups 414.49 Dual carbonyl IR peaks (1679, 1605 cm⁻¹); 80% synthetic yield .
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-chlorophenyl)ethan-1-one (3r) Bromobenzyl at position 3; 4-chlorophenyl ketone 446.73 Solid-state emissive properties; aggregation-induced emission (AIE) .
N-(4-Chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide Pivalamide (2,2-dimethylpropanamide) instead of 2-methylbenzamide 310.82 Lower molecular weight; predicted density 1.49 g/cm³ .
(E)-N-(6-Acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide Acetamido at position 6; fused benzothiazole-carboxamide 382.46 Higher acidity (pKa ~13.84); potential for dual hydrogen bonding .

Key Trends and Findings

Substituent Effects on Lipophilicity: The 2-methylbenzamide group in the target compound enhances lipophilicity compared to pivalamide derivatives (e.g., ZINC12180926) .

Synthetic Yields :

  • Compounds with simpler substituents (e.g., ethyl or phenyl) exhibit higher yields (70–80%) compared to hybrid structures like 8a (80% yield) .

Biological Activities :

  • Thiazole derivatives with phenyl substituents (e.g., 7a) show cytotoxic activity, while AIE-active compounds (e.g., 3r) are explored for optoelectronic applications .
  • MAO inhibition is observed in analogues with active thiazole moieties (e.g., 4a–4i in ), though the target compound’s activity remains unstudied .

Spectroscopic Properties: IR spectra of benzamide-thiazole hybrids consistently show C=O stretches near 1600–1700 cm⁻¹, confirming keto-enol tautomerism . The target compound’s NMR data (unreported in evidence) can be inferred to align with analogues like 7a (δ 7.36–7.72 ppm for aromatic protons) .

Data Tables for Comparative Analysis

Table 1: Substituent Impact on Physical Properties

Compound Type Position 3 Substituent Position 4 Substituent Acyl Group Melting Point (°C) logP (Predicted)
Target Compound Ethyl Chlorine 2-Methylbenzamide Not reported ~3.8
7a () Ethyl Phenyl Benzamide Not reported ~3.5
3r () 4-Bromobenzyl Chlorophenyl ketone Ketone Not reported ~4.2
ZINC12180926 () Ethyl Chlorine Pivalamide Not reported ~2.9

Q & A

Q. What are the critical steps in synthesizing (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide, and how can purity be ensured?

  • Methodological Answer : Synthesis involves a condensation reaction between 4-chloro-3-ethylbenzo[d]thiazol-2(3H)-one and 2-methylbenzamide under reflux in polar aprotic solvents (e.g., ethanol or methanol) with catalysts like acetic acid . Key steps:

Core Formation : Cyclize 2-aminobenzenethiol derivatives with aldehydes/ketones to form the benzo[d]thiazole core .

Substitution : Introduce chloro and ethyl groups via halogenation/alkylation.

Purification : Use column chromatography or HPLC to isolate the product.
Purity Validation : Employ NMR (¹H/¹³C) to confirm structural integrity and HPLC (>95% purity threshold) to quantify impurities .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Assigns proton environments (e.g., distinguishing E/Z isomerism via coupling constants) and confirms substitution patterns (e.g., chloro group at C4) .
  • IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, thiazole ring vibrations ~1500 cm⁻¹) .
  • Mass Spectrometry (Q-TOF-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 349.8) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, ethyl groups) influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Chloro Group : Enhances lipophilicity and electron-withdrawing effects, potentially increasing membrane permeability and enzyme inhibition (e.g., carbonic anhydrase regulators) .
  • Ethyl Group : Modulates steric hindrance, affecting binding to hydrophobic pockets in target proteins .
    Experimental Design :
  • Compare analogs (e.g., bromo/methoxy substitutions) via enzyme inhibition assays (IC₅₀ values) or cellular uptake studies .
  • Use molecular docking to predict interactions with biological targets (e.g., COX-2 or β-lactamases) .

Q. How can contradictory bioactivity data between similar benzothiazole derivatives be resolved?

  • Methodological Answer : Contradictions often arise from differences in substituent electronic effects or assay conditions. Resolve via:
  • Systematic Variation : Synthesize derivatives with incremental substitutions (e.g., Cl → Br → I) and test under standardized conditions .
  • Meta-Analysis : Compile data from analogs (e.g., (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2-ylidene)-2-methylbenzamide) to identify trends in logP, solubility, or IC₅₀ .
    Example : Discrepancies in antimicrobial activity may stem from Gram-positive vs. Gram-negative bacterial membrane composition .

Key Research Challenges

  • Isomer Stability : E/Z isomerization under physiological conditions may alter bioactivity; monitor via time-resolved NMR .
  • Solubility Limitations : Low aqueous solubility (logP ~3.2) requires formulation with cyclodextrins or PEGylation .

Q. Future Directions :

  • Explore prodrug strategies to enhance bioavailability.
  • Investigate synergistic effects with existing antibiotics/chemotherapeutics .

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